N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
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Description
Scientific Research Applications
Antimicrobial Activity
Benzothiazoles, including structures similar to N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide, have shown potent antimicrobial properties. For instance, the study by Abbas et al. (2014) utilized a benzothiazole scaffold for the synthesis of various derivatives, demonstrating significant antimicrobial activity. This suggests that modifications of the benzothiazole core, as seen in this compound, could yield compounds with valuable biological activities (Abbas et al., 2014).
Corrosion Inhibition
Hu et al. (2016) researched benzothiazole derivatives for their corrosion inhibiting effects on steel in acidic conditions. The study found that certain benzothiazole derivatives offer superior stability and higher efficiency in preventing steel corrosion, hinting at the chemical versatility and applicability of benzothiazole structures in industrial applications (Hu et al., 2016).
Anticancer Activity
The potential anticancer activities of benzothiazole derivatives have also been a significant focus of research. Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones, demonstrating promising anticancer activity against various cancer cell lines. This highlights the potential of this compound derivatives in developing anticancer agents, given the structural similarities and the known biological activities of benzothiazole compounds (Osmaniye et al., 2018).
Properties
IUPAC Name |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-22-12-8-9-13(23-2)16-15(12)18-17(25-16)20-19-14(21)10-24-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYTWULMRWXBRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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